![molecular formula C7H13NO3 B051279 2-[Acetyl(methyl)amino]butanoic acid CAS No. 114126-84-0](/img/structure/B51279.png)
2-[Acetyl(methyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Acetyl(methyl)amino]butanoic acid, also known as N-Acetylmethionine, is a non-proteinogenic amino acid that is synthesized by the acetylation of methionine. It has been found to have various biochemical and physiological effects on the body and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
2-[Acetyl(methyl)amino]butanoic acidionine is believed to work by increasing the levels of glutathione in the body. Glutathione is a powerful antioxidant that helps to protect the body from oxidative stress. By increasing the levels of glutathione, 2-[Acetyl(methyl)amino]butanoic acidionine may help to prevent oxidative stress-related damage to the body.
Effets Biochimiques Et Physiologiques
2-[Acetyl(methyl)amino]butanoic acidionine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of glutathione in the liver, which may help to protect the liver from damage caused by alcohol consumption. It has also been found to have antioxidant properties and may help to prevent oxidative stress-related damage to the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Acetyl(methyl)amino]butanoic acidionine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it safe for use in cell culture experiments. However, its use may be limited by its solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-[Acetyl(methyl)amino]butanoic acidionine. It may be studied further for its potential use in the treatment of liver damage caused by alcohol consumption. It may also be studied for its potential use in the prevention of oxidative stress-related diseases. Additionally, its use in cell culture experiments may be further explored to determine its potential applications in various fields of scientific research.
Conclusion:
2-[Acetyl(methyl)amino]butanoic acidionine is a non-proteinogenic amino acid that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects on the body and may have potential applications in the treatment of liver damage caused by alcohol consumption and the prevention of oxidative stress-related diseases. Its use in lab experiments may be limited by its solubility in water, but its stability and relative non-toxicity make it a promising compound for further study.
Méthodes De Synthèse
2-[Acetyl(methyl)amino]butanoic acidionine can be synthesized through the acetylation of methionine using acetic anhydride as a reagent. The reaction takes place in the presence of a catalyst such as pyridine and yields 2-[Acetyl(methyl)amino]butanoic acidionine as a white crystalline solid.
Applications De Recherche Scientifique
2-[Acetyl(methyl)amino]butanoic acidionine has been found to have various applications in scientific research. It has been studied for its potential use in the treatment of liver damage caused by alcohol consumption. It has also been found to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
Propriétés
Numéro CAS |
114126-84-0 |
|---|---|
Nom du produit |
2-[Acetyl(methyl)amino]butanoic acid |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-[acetyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-6(7(10)11)8(3)5(2)9/h6H,4H2,1-3H3,(H,10,11) |
Clé InChI |
KEALYGUYGRVYQL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(C)C(=O)C |
SMILES canonique |
CCC(C(=O)O)N(C)C(=O)C |
Synonymes |
Butanoic acid, 2-(acetylmethylamino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




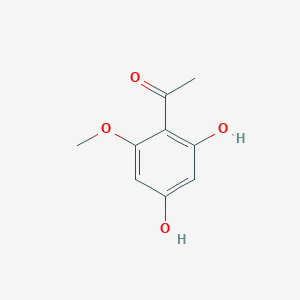
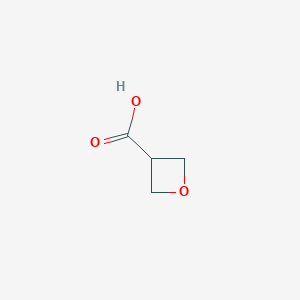
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)
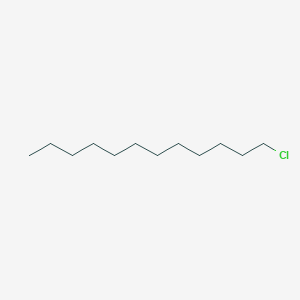
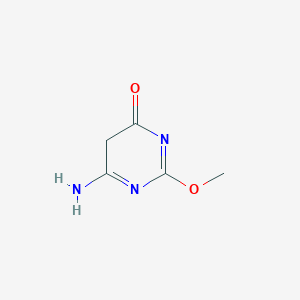
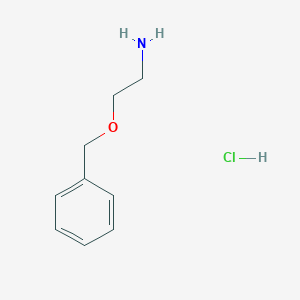

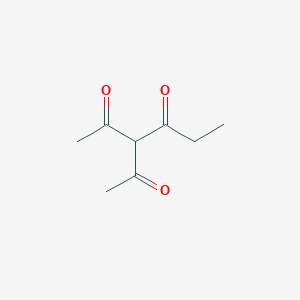
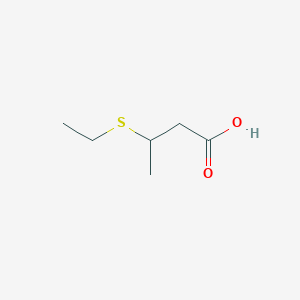
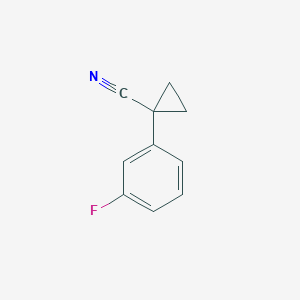

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)